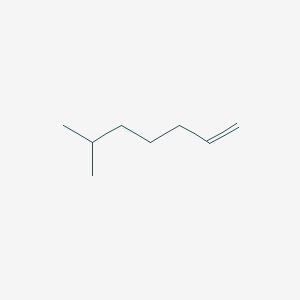

6-Methyl-1-heptene

説明

Significance of Branched Alkenes in Organic Synthesis and Industrial Chemistry

Branched alkenes are a cornerstone of modern organic chemistry and industrial processes due to their unique reactivity and the specific properties they impart to larger molecules. The presence of a carbon-carbon double bond makes them significantly more reactive than their alkane counterparts, allowing them to participate in a wide array of chemical transformations, primarily addition reactions. alevelchemistry.co.ukuomosul.edu.iq The branching within the carbon skeleton further influences their physical and chemical properties. For instance, branching generally lowers the boiling point of an alkene compared to its linear isomer because it reduces the effective surface area for intermolecular London dispersion forces. uomosul.edu.iquc3m.esmasterorganicchemistry.com

In organic synthesis, branched alkenes serve as versatile building blocks for constructing complex molecular architectures. researchgate.net Their double bonds are sites for numerous functional group transformations, including hydration to form alcohols, halogenation to produce dihalides, and hydrohalogenation to yield haloalkanes. wikipedia.orgvedantu.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. tutorchase.com The regioselectivity of these addition reactions, often governed by principles such as Markovnikov's rule for unsymmetrical alkenes, allows for precise control over the final product structure. alevelchemistry.co.uk

Industrially, branched alkenes are of paramount importance. They are key starting materials (feedstocks) for the production of a vast range of materials. vedantu.com

Polymers: One of the most significant industrial applications of alkenes is polymerization. Branched alpha-olefins can be used as comonomers with simpler alkenes like ethene to produce polymers with tailored properties, such as improved flexibility or strength. tutorchase.com

Lubricants: The structure of branched hydrocarbons provides desirable properties for lubricants, such as improved low-temperature flowability. ontosight.aiontosight.ai Alkenes can be converted into the saturated alkanes used in these formulations. tutorchase.com

Detergents: Alkenes are used in the synthesis of alcohols, which are then converted into sulfate (B86663) esters to produce detergents and other surfactants. tutorchase.com

The strategic use of branching allows for the fine-tuning of material properties, making these alkenes indispensable in the chemical industry.

Overview of Prior Research on C8 Alkenes and Related Structures

The C8 alkenes, or octenes, represent a class of compounds that has been the subject of various chemical investigations, ranging from fundamental spectroscopic studies to applied catalysis research. Early research provided foundational data; for example, a 1943 study detailed the Raman spectra of several octene isomers, including 6-methyl-1-heptene and 2-methyl-1-heptene (B91929). aip.org This work compared the characteristic olefinic frequencies of the XHC=CH₂ group in this compound with the XYC=CH₂ group in its isomer, providing early insights into how substitution patterns affect vibrational modes. aip.org

More recent research has focused on the reactivity of C8 alkenes in industrially relevant processes. Studies have investigated the cracking of C6–C8 olefins over zeolite catalysts like H-ZSM-5 to understand how chain length and branching influence reaction pathways and product selectivity. acs.org Such research is crucial for optimizing gasoline production and other petrochemical processes. It has been shown that for C8 intermediates, highly branched carbenium ions, which are key intermediates in these reactions, tend to undergo rapid rearrangement into more stable species. acs.org

In the realm of synthetic methodology, C8 alkenes have been employed as coupling partners in advanced organic reactions. For instance, research has demonstrated the rhodium(I)-catalyzed C-H alkylation of 1-naphthylamide derivatives with various alkenes, including unactivated alpha-olefins, at the C8-position. researchgate.net Furthermore, studies on the stereoselective synthesis of complex molecules like polysubstituted tetrahydrofurans have utilized acyclic internal alkenes, highlighting the ongoing effort to control stereochemistry in reactions involving such substrates. acs.org The general category of C6-C14 alpha-olefins has also been assessed for toxicological and environmental properties, with studies on 1-octene (B94956) showing low toxicity. oecd.org

Research Gaps and Motivations for Advanced Investigations on this compound

Despite the general importance of branched and C8 alkenes, a detailed survey of the literature reveals that this compound itself has not been the subject of extensive, focused investigation compared to other isomers or related compounds. Much of the available information is either dated or positions the molecule as a minor product or a model compound in broader studies, rather than the primary subject of inquiry.

One notable research gap is the lack of modern, comprehensive studies on its reactivity in key chemical transformations. While it can be inferred that it undergoes typical alkene reactions, detailed kinetic and mechanistic studies comparing its reactivity to other C8 isomers are scarce. For example, understanding how the remote methyl group at the C-6 position influences the stereoselectivity and rate of reactions at the C-1 double bond (e.g., in polymerization, hydroformylation, or epoxidation) could provide valuable insights into subtle steric and electronic effects in catalysis.

The compound has appeared in mechanistic studies, such as one where it was a product from the photolytic decomposition of a precursor used to investigate the behavior of the 1,1-dimethyl-5-hexenyl radical. molaid.com This highlights its utility as a probe in radical chemistry, yet this potential has not been fully exploited. Advanced computational and experimental studies could further elucidate its behavior in such contexts.

Therefore, the motivations for advanced investigations on this compound include:

Comparative Reactivity Studies: To systematically evaluate the influence of its specific branching pattern on the outcomes of important catalytic reactions compared to other C8 alpha-olefins.

Advanced Material Synthesis: To explore its potential as a specialized comonomer in polymerization to create materials with unique properties derived from its distinct side-chain structure.

Mechanistic Elucidation: To use it as a model substrate in fundamental studies of reaction mechanisms, particularly in catalysis and radical chemistry, where its structure can help deconvolve electronic from steric effects.

Development of Synthetic Routes: While it can be synthesized via methods like the Wittig reaction or dehydration of the corresponding alcohol, exploring more efficient and selective industrial-scale production methods could be valuable if new applications are discovered.

Closing these research gaps would not only enhance the fundamental understanding of this specific molecule but also contribute to the broader knowledge base of structure-reactivity relationships in alkenes, potentially unlocking new applications in synthesis and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOXRAAHOJJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891923 | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 20 °F (NFPA, 2010) | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

25.2 [mmHg] | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11071-47-9, 5026-76-6 | |

| Record name | ISOOCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011071479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptene, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Transformations Involving 6 Methyl 1 Heptene

Direct Synthesis Routes to 6-Methyl-1-heptene

The direct formation of this compound can be achieved through specific chemical reactions, notably those involving radical intermediates.

Radical Reactions and Fragmentation Pathways Leading to this compound Formation

Radical chemistry provides a distinct pathway for the synthesis of this compound. These reactions often proceed through fragmentation of larger precursor molecules, yielding the desired alkene among other products.

A notable method for generating this compound involves the decomposition of an azoalkane precursor. The photolytic decomposition of 2,2'-azo-2-methyl-6-heptene in ether serves as a key example. molaid.com This process generates the 1,1-dimethyl-5-hexenyl radical, which subsequently undergoes further reactions to yield a mixture of products. molaid.com The primary products of this radical clock reaction are 1,1,2-trimethylcyclopentane (B1633513), this compound, and 2-methyl-1,6-heptadiene. molaid.com

Experimental findings have detailed the relative distribution of these products. The ratio of 1,1,2-trimethylcyclopentane to this compound to 2-methyl-1,6-heptadiene was found to be 1:0.72:0.56, respectively. molaid.com This distribution highlights the competing pathways of radical cyclization and fragmentation.

| Precursor | Reaction Type | Products | Product Ratio |

| 2,2'-azo-2-methyl-6-heptene | Photolytic Decomposition | 1,1,2-trimethylcyclopentane | 1 |

| This compound | 0.72 | ||

| 2-methyl-1,6-heptadiene | 0.56 |

This interactive table summarizes the product distribution from the denitrogenation of the specified azoalkane precursor.

Multi-step Organic Synthesis Approaches to Isomeric Heptenes and Related Structures

While direct synthesis is valuable, multi-step sequences are often employed to create isomers of heptene (B3026448) or structurally related ketones, which can be important intermediates in their own right.

Conversion of Alkynes to Branched Alkenes (e.g., (Z)-6-methyl-3-heptene synthesis from 1-butyne (B89482) and 2-methyl-1-propanol)

The synthesis of specific alkene isomers, such as (Z)-6-methyl-3-heptene, can be envisioned through the strategic conversion of simpler building blocks like alkynes and alcohols. A hypothetical route starting from 1-butyne and 2-methyl-1-propanol (B41256) would involve several key transformations. First, the alcohol (2-methyl-1-propanol) would need to be converted into a suitable electrophile, such as an alkyl halide (e.g., 1-bromo-2-methylpropane). Separately, the terminal alkyne (1-butyne) would be deprotonated with a strong base to form a nucleophilic acetylide. The subsequent coupling of the acetylide with the alkyl halide would form an internal alkyne. The final step would be a stereoselective reduction of this internal alkyne, for instance using Lindlar's catalyst, to yield the desired (Z)-alkene.

Synthesis of Heptenones from Dienes (e.g., 6-methyl-5-hepten-2-one (B42903) from isoprene)

The synthesis of 6-methyl-5-hepten-2-one, a structurally related ketone, is well-documented and can be achieved from isoprene (B109036) through several routes. smolecule.comchemicalbook.com One common industrial method involves the reaction of isoprene with hydrogen chloride to form 3-methyl-2-butenyl (B1208987) chloride (isopentenyl chloride). chemicalbook.comoecd.org This intermediate is then reacted with acetone (B3395972) in the presence of a phase transfer catalyst, such as benzyltriethylammonium chloride, to produce 6-methyl-5-hepten-2-one. smolecule.comchemicalbook.com This condensation reaction can achieve yields of up to 65%. smolecule.comchemicalbook.com

Another approach involves the reaction of isoprene with methyl acetoacetate, catalyzed by a palladium complex, which also yields a precursor that can be converted to 6-methyl-5-hepten-2-one. cdnsciencepub.com

| Starting Materials | Key Intermediate | Product |

| Isoprene, Hydrogen Chloride, Acetone | 3-methyl-2-butenyl chloride | 6-methyl-5-hepten-2-one |

| Isoprene, Methyl Acetoacetate | 3-carbomethoxy-6-methyl-5-hepten-2-one | 6-methyl-5-hepten-2-one |

This interactive table outlines two synthetic pathways to 6-methyl-5-hepten-2-one starting from isoprene.

Reactivity and Derivatization Chemistry of this compound

As a terminal alkene, this compound undergoes chemical reactions typical for this functional group. Its reactivity is centered on the carbon-carbon double bond.

The compound may react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release hydrogen gas. nih.gov A primary example of its derivatization is through reduction. The hydrogenation of this compound in the presence of a suitable catalyst, such as palladium, results in the saturation of the double bond to form the corresponding alkane, 2-methylheptane. nist.gov

| Reaction Type | Reagent(s) | Product |

| Hydrogenation (Reduction) | H₂ / Catalyst (e.g., Pd) | 2-Methylheptane |

| Oxidation | Strong oxidizing agents | Alcohols, Aldehydes, or Carboxylic Acids |

This interactive table summarizes key reactions of this compound.

Catalytic Hydrogenation to Saturated Analogs (e.g., 2-methylheptane)

The catalytic hydrogenation of this compound provides its saturated counterpart, 2-methylheptane. This transformation involves the addition of hydrogen across the double bond, a reaction typically facilitated by a metal catalyst.

Commonly employed catalysts for this type of reaction include palladium, platinum, and nickel. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of alkenes. The reaction is generally carried out by exposing the alkene to hydrogen gas in the presence of the catalyst. The process is a reduction reaction where the double bond of the this compound is broken, and hydrogen atoms are added to the carbon atoms, resulting in the formation of the saturated alkane, 2-methylheptane.

In some instances, palladium nanoparticles stabilized by alkylated polyethyleneimine have been used as aqueous biphasic catalysts for the chemoselective hydrogenation of alkenes. These catalysts have shown a preference for reducing less hindered double bonds. Molybdenum oxide-based catalysts have also been investigated for hydrogenation reactions of alkenes. scirp.org While specific studies detailing the hydrogenation of this compound are not extensively available in the provided results, the general principles of alkene hydrogenation are well-established and applicable. The reaction of 1-heptene (B165124), a structural analog, has been shown to undergo complete hydrogenation to heptane (B126788) at 423 K over a molybdenum oxide catalyst. scirp.org

Investigation of Electrophilic and Radical Addition Reactions

The double bond in this compound is susceptible to both electrophilic and radical addition reactions. In electrophilic addition, the electron-rich double bond acts as a nucleophile, attacking an electrophile. units.it For example, the reaction of an alkene with a hydrogen halide like HBr proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. The subsequent attack by the halide ion results in the final product.

In the case of this compound, the addition of HBr would be expected to yield 2-bromo-6-methylheptane (B1618059) as the major product, following the formation of the more stable secondary carbocation at the C2 position. The reaction of 2-methylpropene with HBr, for instance, exclusively yields 2-bromo-2-methylpropane. uomustansiriyah.edu.iq

Radical addition reactions, on the other hand, are initiated by a radical species and proceed through a radical chain mechanism. The regioselectivity of radical addition is often anti-Markovnikov. For example, the addition of HBr in the presence of peroxides would lead to the formation of 1-bromo-6-methylheptane.

Mechanistic Studies of Functional Group Interconversions at the Alkene Moiety

The alkene functional group in this compound is a versatile handle for a variety of functional group interconversions. For instance, oxidation of the double bond can lead to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions.

While specific mechanistic studies on this compound were not found in the search results, the general reactivity patterns of terminal alkenes are well-documented. For instance, epoxidation can be achieved using peroxy acids, leading to the formation of 1,2-epoxy-6-methylheptane. Dihydroxylation, to form 6-methylheptane-1,2-diol, can be accomplished using reagents like osmium tetroxide or potassium permanganate.

Derivatization Strategies for Analytical Enhancement and Structural Elucidation

Derivatization is a common strategy to improve the analytical properties of compounds, particularly for techniques like gas chromatography (GC). emerypharma.com For hydrocarbons like this compound and its derivatives, derivatization can increase volatility and thermal stability, and introduce specific functionalities for enhanced detection. research-solution.com

Silylation Techniques (e.g., TMS, TBDMS, MSTFA, BSTFA) for Hydrocarbon Derivatives

Silylation is a widely employed derivatization technique where an active hydrogen is replaced by an alkylsilyl group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS). chromtech.com While this compound itself does not have an active hydrogen for direct silylation, its derivatives, such as the corresponding alcohol (6-methyl-1-hepten-3-ol) or carboxylic acid, can be readily silylated.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful silylating reagent used to form volatile derivatives for GC-MS analysis. fishersci.atwikipedia.orgsigmaaldrich.com It is known to convert hydroxyl groups to trimethylsilyl ethers. wikipedia.org

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another effective silylating agent that forms volatile derivatives for GC-MS. fishersci.sefishersci.ca

tert-Butyldimethylsilyl (TBDMS) reagents : These reagents, such as TBDMSCl, form TBDMS derivatives that are significantly more stable towards hydrolysis than their TMS counterparts. chromtech.comwikipedia.org MTBSTFA [N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide] is a reagent that provides stable TBDMS derivatives. thermofisher.com

These silylation methods are crucial for the analysis of hydrocarbon derivatives by GC, as they render the analytes more volatile and thermally stable. emerypharma.comresearch-solution.com

Acylation Methods

Acylation is another derivatization technique that involves the introduction of an acyl group into a molecule. chromtech.com Similar to silylation, this method is applicable to derivatives of this compound containing active hydrogens, such as alcohols or amines. Acylation can improve the chromatographic behavior and detectability of the analytes. For instance, chiral acid chlorides can be used for the pre-column derivatization of chiral alcohols. diva-portal.org

Chiral Derivatization for Stereochemical Analysis

When dealing with chiral molecules, derivatization with a chiral reagent can be used to determine the stereochemistry. This technique involves reacting the chiral analyte with an optically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated and analyzed by chromatographic or spectroscopic methods, such as NMR or HPLC. kyushu-univ.jpresearchgate.net This allows for the determination of the absolute configuration and enantiomeric purity of the original chiral compound. nih.gov

For example, chiral alcohols can be derivatized with chiral acid chlorides, such as (2S)-2-acetoxypropionyl chloride or (R)-trans-chrysanthemoyl chloride, to form diastereomeric esters that can be separated by GC. diva-portal.org This approach is invaluable for the stereochemical analysis of natural products and other chiral compounds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 6 Methyl 1 Heptene and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) spectrum of 6-methyl-1-heptene reveals key absorptions characteristic of its alkene and alkane functionalities. The presence of a terminal double bond is confirmed by several distinct peaks. A notable absorption appears in the range of 3020 to 3100 cm⁻¹, corresponding to the vinylic =C-H stretching vibration. pressbooks.pub Additionally, the C=C bond stretching vibration is typically observed near 1640-1650 cm⁻¹. pressbooks.pub

The alkane portion of the molecule also produces characteristic signals. Strong absorptions due to C-H bond stretching in the methyl and methylene (B1212753) groups are found in the 2850 to 2960 cm⁻¹ region. pressbooks.pub Furthermore, monosubstituted alkenes like this compound exhibit characteristic =C-H out-of-plane bending absorptions, often appearing as strong bands around 910 and 990 cm⁻¹. pressbooks.pub The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound, which can be used as a reference. nist.gov

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Alkene (=C-H) | Stretching | 3020 - 3100 | pressbooks.pub |

| Alkene (C=C) | Stretching | 1640 - 1680 | pressbooks.pub |

| Alkane (C-H) | Stretching | 2850 - 2960 | pressbooks.pub |

| Monosubstituted Alkene (=C-H) | Out-of-plane Bending | 910 and 990 | pressbooks.pub |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, which contains the XHC=CH₂ group, specific Raman frequencies are observed. aip.orgaip.org Polarized lines are found around 1643 cm⁻¹ and 3000 cm⁻¹, while depolarized or slightly polarized lines appear at approximately 1294 cm⁻¹, 1416 cm⁻¹, and 3078 cm⁻¹. aip.orgaip.org These correspond to the olefinic frequencies of the terminal alkene group. aip.orgaip.org A detailed study has reported the Raman frequencies, relative intensities, and depolarization factors for this compound. aip.orgaip.org The spectra also show a notable group of three lines at 1123, 1170, and 1212 cm⁻¹, which are not present in the spectra of other comparable olefins. aip.org

A comparative analysis of the Raman spectra of this compound and its isomer, 2-methyl-1-heptene (B91929), highlights the influence of the methyl group's position on the vibrational frequencies. aip.orgaip.org While this compound has the XHC=CH₂ group, 2-methyl-1-heptene possesses the XYC=CH₂ group. aip.orgaip.org This structural difference leads to shifts in the olefinic frequencies for 2-methyl-1-heptene, which appear at 1653, 2978, 1303, 1414, and 3077 cm⁻¹, though the depolarization factors remain largely the same. aip.orgaip.org Notably, both methyl-heptenes exhibit more strong lines below 1200 cm⁻¹ compared to straight-chain octenes. aip.orgaip.org

| Compound | Olefinic Group | Characteristic Raman Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | XHC=CH₂ | 1294, 1416, 1643, 3000, 3078 | aip.orgaip.org |

| 2-Methyl-1-heptene | XYC=CH₂ | 1303, 1414, 1653, 2978, 3077 | aip.orgaip.org |

Raman Spectroscopy: Frequencies, Intensities, and Depolarization Factors

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its structure.

In electron ionization mass spectrometry (EI-MS), this compound is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the molecular ion peak (M⁺·) and various fragment ion peaks. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 112.21 g/mol . nih.gov

The fragmentation pattern is diagnostic for the structure. Common fragmentation pathways for alkenes include allylic cleavage and rearrangements. For this compound, significant fragment peaks are observed at m/z 56 (the top peak), 43, and 55. nih.gov These fragments provide valuable information for confirming the connectivity of the carbon skeleton.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. uni-saarland.de The calculated exact mass of this compound (C₈H₁₆) is 112.125200510 Da. nih.govlookchem.com HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is essential for unambiguous identification, especially when dealing with complex mixtures or potential impurities.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The terminal vinyl group (=CH₂) protons typically appear in the downfield region (around 4.9-5.8 ppm) due to the deshielding effect of the double bond. The methine proton (-CH=) of this group also resonates in this area. The protons on the carbon adjacent to the double bond (allyl protons) are found at approximately 2.0 ppm. The signals for the aliphatic protons, including the methyl groups, appear further upfield. For instance, in the related compound 2-methyl-1-heptene, the terminal vinyl protons appear as a singlet at around 4.6 ppm, while the methyl group attached to the double bond resonates at approximately 1.7 ppm. chemicalbook.com Similarly, the gem-dimethyl protons of the iso-group at the 6-position in this compound are expected to produce a characteristic doublet signal in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (vinyl) | ~4.9-5.1 | Multiplet |

| H-1' (vinyl) | ~4.9-5.1 | Multiplet |

| H-2 (vinyl) | ~5.7-5.9 | Multiplet |

| H-3 (allyl) | ~2.0-2.1 | Quartet |

| H-4, H-5 | ~1.2-1.4 | Multiplet |

| H-6 | ~1.5-1.6 | Multiplet |

Note: This table is based on predictive models and data from structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acs.org In the spectrum of this compound, the two sp² hybridized carbons of the terminal double bond are the most downfield signals. The C1 carbon (=CH₂) typically resonates around 114 ppm, while the C2 carbon (-CH=) appears further downfield at approximately 139 ppm. The remaining sp³ hybridized carbons of the aliphatic chain appear at higher field strengths (lower ppm values). PubChem provides reference spectra for this compound, confirming these characteristic shifts. nih.gov The greater chemical shift range of ¹³C NMR compared to ¹H NMR often allows for better resolution of signals, making it highly effective for quantitative analysis and distinguishing between similar isomers. acs.org

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 114.1 |

| C2 | 139.1 |

| C3 | 33.7 |

| C4 | 31.8 |

| C5 | 27.4 |

| C6 | 38.6 |

| C7 | 22.5 |

Source: John Wiley & Sons, Inc., SpectraBase. nih.gov

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting the vinyl protons (H1, H2) to the allylic protons (H3). It would also reveal correlations along the aliphatic chain, for example, between H3 and H4, H4 and H5, and H5 and the methine proton H6, which in turn couples to the terminal methyl protons (H7, H8).

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons directly to the carbon atoms they are attached to. emerypharma.comcolumbia.edu This technique provides unambiguous one-bond C-H correlations. For example, it would link the proton signal at ~5.7-5.9 ppm to the carbon signal at 139.1 ppm (C2) and the proton signals at ~4.9-5.1 ppm to the carbon signal at 114.1 ppm (C1), confirming the assignments of the vinyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to establish longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. emerypharma.comcolumbia.edu This is vital for connecting different fragments of the molecule. For this compound, an HMBC spectrum would show a correlation between the allylic protons (H3) and the vinyl carbons (C1 and C2). Crucially, it would also show correlations from the methyl protons (H7, H8) to both the methine carbon (C6) and the adjacent methylene carbon (C5), confirming the position of the iso-group at the end of the chain.

13C NMR Spectroscopic Analysis

Chromatographic Separation Techniques

Chromatography is fundamental for isolating this compound from reaction mixtures or natural sources and for determining its concentration. Gas-phase techniques are particularly well-suited for this volatile, nonpolar compound.

Gas Chromatography (GC) is a primary method for analyzing volatile hydrocarbons like this compound. chalmers.se The compound is vaporized and travels through a capillary column, separating from other components based on its boiling point and interaction with the column's stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic identifier. For this compound, the Kovats retention index, a standardized measure of retention, is reported as approximately 754 on a standard non-polar column. nih.gov GC is effective in separating isomers; for example, it can distinguish 1-heptene (B165124) from trans-3-heptene, even though 1-heptene has a lower boiling point, due to interactions with the stationary phase. oup.com This technique has been used to identify this compound in complex mixtures, such as the emissions from burning biomass. chalmers.se

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net This powerful technique has been used to identify this compound as a volatile organic compound in various food products, including apple vinegar and dry-cured hams. sciopen.comresearchgate.net

The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nih.gov GC-MS is also instrumental in metabolomic studies, where it can identify metabolites of related compounds. mdpi.com For example, comprehensive two-dimensional gas chromatography (GC×GC–MS) provides enhanced separation and has been used to identify a vast number of metabolites and volatile compounds in complex samples like hops and pears, including related heptene (B3026448) derivatives like 6-methyl-5-hepten-2-one (B42903). mdpi.comresearchgate.net

Table 3: List of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 21122 |

| 2-Methyl-1-heptene | 15870 |

| 1-Heptene | 8120 |

| trans-3-Heptene | 15531 |

| 6-Methyl-5-hepten-2-one | 8086 |

| Carbon | 5462310 |

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures and Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. ijpsjournal.com For non-polar compounds like this compound, which lack a UV-absorbing chromophore, direct detection by UV-Vis detectors in HPLC is challenging. Therefore, analysis of this compound and its derivatives often necessitates derivatization or the use of alternative detection methods.

In the analysis of complex mixtures, such as those found in phytochemical extracts, HPLC is invaluable. For instance, a study on the methanolic extract of Pistacia palaestina leaves identified this compound as one of the constituents using a combination of HPLC-PDA and GC-MS analysis. tjnpr.org The HPLC method employed a gradient elution with a mobile phase consisting of 0.1% phosphoric acid in water (solvent A) and acetonitrile (B52724) (solvent B) on an ODS column. tjnpr.org The gradient started at 100% A, decreasing to 70% A over 40 minutes, then to 40% A in the next 20 minutes, and finally to 10% A in 2 minutes, with a flow rate of 1 mL/min. tjnpr.org

The analysis of derivatives of similar branched-chain alkenes often involves reversed-phase HPLC. For example, the separation of enantiomers of unusual amino acids with heptene skeletons has been achieved using a teicoplanin-based chiral stationary phase in a reversed-phase mode with a hydro-organic mobile phase. mst.edu This highlights the adaptability of HPLC for resolving structurally similar derivatives.

Furthermore, the analysis of branched-chain keto acids, which can be considered derivatives of branched-chain alkenes, has been successfully performed using HPLC coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS). mdpi.com A typical method utilizes an Agilent Eclipse Plus C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) in water and acetonitrile, employing a gradient elution. mdpi.com

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound derivatives or complex mixtures containing the compound.

| Parameter | Condition 1: Phytochemical Extract Analysis tjnpr.org | Condition 2: Chiral Separation of Derivatives mst.edu | Condition 3: Analysis of Branched-Chain Keto Acids mdpi.com |

| Column | ODS (4.6 ID x 150 mm, 5 µm) | Teicoplanin chiral stationary phase | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | Hydro-organic (e.g., Methanol/Water or Ethanol/Water) | A: 10 mmol/L Ammonium acetate (aqueous)B: Acetonitrile |

| Elution Mode | Gradient | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | Not specified | 0.3 mL/min |

| Detector | Photodiode Array (PDA) | UV | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) |

| Column Temp. | 25°C | Not specified | 30°C |

Hyphenated Techniques and Coupled Analytical Systems

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex samples. nih.gov For a volatile and relatively non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used hyphenated technique. nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the superior separation capabilities of gas chromatography with the identification power of mass spectrometry. In the analysis of this compound, the gas chromatograph separates it from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum, a fingerprint of the molecule, allows for its unambiguous identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govnist.gov For example, the NIST WebBook provides mass spectral data for this compound, showing characteristic peaks that aid in its identification. nist.gov GC-MS has been instrumental in identifying this compound in various matrices, including gasoline fractions and plant extracts. tjnpr.orgvurup.sk

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for a broader range of compounds, including less volatile derivatives of this compound. nih.gov LC-MS is particularly useful for analyzing complex biological samples. nih.govnih.gov For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed for the analysis of branched-chain amino acids, which are structurally related to this compound, in human serum. nih.gov These methods offer high sensitivity and specificity. nih.gov

Other Hyphenated Techniques

Other hyphenated techniques that can be applied to the analysis of this compound and its derivatives include:

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides detailed structural information of the separated components. ijpsjournal.com

LC-FTIR: Liquid Chromatography-Fourier Transform Infrared spectroscopy is useful for identifying functional groups in the separated molecules. nih.gov

GC-IR: Gas Chromatography-Infrared spectroscopy offers complementary information to GC-MS, especially in distinguishing structural isomers. rjpn.org

The combination of these techniques, often in a multi-hyphenated system (e.g., HPLC-DAD-MS-SPE-NMR), provides a comprehensive characterization of complex mixtures containing this compound and its derivatives. ijpsjournal.com

Computational and Theoretical Investigations on 6 Methyl 1 Heptene

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.pt It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that rely on complex multi-electron wavefunctions.

While specific, in-depth DFT studies on 6-Methyl-1-heptene are not extensively documented in publicly available literature, the methodology is well-suited for predicting its chemical behavior. For instance, DFT can be used to calculate the activation energies for reactions characteristic of alkenes, such as catalytic hydrogenation or polymerization. Such calculations would provide theoretical predictions for the reaction kinetics.

Key electronic properties that can be determined for this compound using DFT include the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for predicting the molecule's reactivity, particularly at the terminal double bond which is the most reactive site.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table illustrates the types of data that could be generated from a DFT analysis.

| Property | Description | Predicted Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.2 eV |

| Mulliken Charge on C1 | Partial atomic charge on the first carbon of the double bond, indicating electrophilicity/nucleophilicity. | -0.25 |

| Mulliken Charge on C2 | Partial atomic charge on the second carbon of the double bond. | -0.15 |

| Dipole Moment | Measure of the overall polarity of the molecule. | 0.3 D |

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" calculations are used to obtain highly accurate ground state geometries and energetics. For this compound, ab initio calculations would involve solving the Schrödinger equation for the molecule to determine its most stable three-dimensional structure. This includes optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting energetic data provides a theoretical value for the molecule's heat of formation.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, which has several carbon-carbon single bonds in its flexible alkyl chain, a multitude of conformations exist.

The potential energy surface (PES) is a multidimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. scholaris.ca For this compound, a PES could be generated by systematically rotating the dihedral angles of its backbone. This analysis would identify the energy minima, corresponding to stable, staggered conformations, and the energy maxima, corresponding to unstable, eclipsed conformations. libretexts.org The energy differences between these points represent the rotational energy barriers, which influence the molecule's dynamic behavior and the relative populations of its conformers at a given temperature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Non-Adiabatic Molecular Dynamics for Reaction Pathways

Non-adiabatic molecular dynamics (NAMD) is a specialized simulation technique used to model chemical reactions that involve transitions between different electronic states, such as photochemical reactions initiated by light. univie.ac.at These simulations go beyond the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. lanl.gov

Specific NAMD studies on this compound are not found in the reviewed literature. However, the methodology has been successfully applied to understand the complex reaction pathways of related cyclic heptene (B3026448) derivatives. For example, NAMD simulations have been used to investigate the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene. chemrxiv.orgbeilstein-archives.orgresearchgate.net These studies trace the reaction trajectory from an initial light-induced excitation to an excited state (S1), followed by bond-breaking events and a "hop" or transition back to the ground state (S0) to form the final product. chemrxiv.orgbeilstein-archives.orgresearchgate.net This approach reveals how dynamic effects can govern reaction mechanisms and stereoselectivity. chemrxiv.orgresearchgate.net A similar approach could theoretically be applied to study potential photochemical reactions of this compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a method used to understand how the chemical structure of a compound influences its biological or chemical activity. drugdesign.org By analyzing a series of related compounds, SAR seeks to identify the chemical features responsible for their activity, which can then be used to design new molecules with enhanced or specific properties.

While no specific SAR models for this compound have been published, the framework could be applied to its analogs. A hypothetical SAR study might involve synthesizing a series of molecules with variations in the alkyl chain length or the position of the methyl group. These analogs would then be tested for a specific activity, such as their rate of reaction in ozonolysis or their effectiveness in a polymerization process. researchgate.net Statistical methods, like multivariate regression, could then be used to correlate structural descriptors (e.g., steric parameters, electronic properties) with the observed activity, leading to a predictive model. researchgate.net

Molecular Connectivity Indices in Quantitative Structure-Property Relationships (QSPR) (e.g., Octane (B31449) Number Prediction)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. fishersci.atethersolvent.com These models rely on numerical descriptors derived from the molecular structure, known as topological or molecular connectivity indices, to predict properties without the need for extensive and costly experimental measurements. wikipedia.org For hydrocarbons like this compound, QSPR has been particularly useful in predicting properties crucial for fuel science, such as octane number and enthalpy of formation. fishersci.atfishersci.co.uk

Molecular connectivity indices, such as the Randić index (χ), are widely used in QSPR studies. wikipedia.org These indices quantify aspects of molecular structure like size, branching, and complexity. For instance, a QSPR study on a wide range of organic molecules included this compound in its dataset to develop correlations using a novel topological index. wikipedia.org In another study focused on predicting the standard enthalpy of formation for various compounds, this compound was included, and its experimental value (-129.5 kJ/mol) was compared against a value predicted by a QSPR model. fishersci.at

The prediction of octane number is a significant application of QSPR in the fuel industry. fishersci.co.uk The octane rating of a fuel, which measures its resistance to knocking in an engine, is compared to a standard mixture of n-heptane (octane number 0) and 2,2,4-trimethylpentane (B7799088) (isooctane, octane number 100). fishersci.co.ukfishersci.be The structural features of a hydrocarbon, such as branching and the position of double bonds, heavily influence its octane number. While specific QSPR models solely for this compound are not extensively detailed, studies on large sets of alkenes have been conducted to create predictive equations. fishersci.be These models often incorporate various molecular descriptors and connectivity indices to correlate structure with the Research Octane Number (RON) and Motor Octane Number (MON). fishersci.co.ukwikipedia.org For example, a three-parameter correlation for a large set of 73 alkenes was developed, though it showed some outliers like 1-heptene (B165124). fishersci.be The branching in this compound would be a critical parameter in such a model, generally leading to a higher octane number compared to its linear isomer, 1-octene (B94956).

| Compound | Property | Experimental Value | Predicted Value | Reference |

|---|---|---|---|---|

| This compound | Standard Enthalpy of Formation (kJ/mol) | -129.5 | -164.84 | fishersci.at |

| This compound | Boiling Point (°C) | 113.2 | - | wikipedia.org |

| 2-Methyl-2-heptene | Boiling Point (°C) | 122.6 | - | wikipedia.org |

| n-Heptane | Octane Number (RON) | 0 | N/A | fishersci.co.ukwikipedia.org |

| 2,2,4-Trimethylpentane | Octane Number (RON) | 100 | N/A | fishersci.co.ukwikipedia.org |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in chemistry uses computational methods to forecast the outcome of chemical reactions, including the reactivity of substrates and the selectivity for certain products. fishersci.at For this compound, this involves understanding how its structural features—specifically the terminal double bond and the methyl branch—govern its behavior in various reactions.

The reactivity of the terminal alkene in this compound makes it susceptible to electrophilic additions. nih.gov Predictive models can help determine the regioselectivity of these reactions (e.g., Markovnikov vs. anti-Markovnikov addition) based on the electronic properties of the double bond and the steric hindrance introduced by the methyl group. nih.gov For instance, in reactions like hydrohalogenation, the model would predict the preferred site of attack on the double bond.

Catalyst-controlled site-selectivity is a key area where predictive models are impactful. fishersci.at While a model specifically for this compound is not detailed in the available literature, principles from studies on other alkenes can be applied. For example, in catalytic C-H oxidation, models correlate substrate properties with catalyst structure to predict which C-H bond will be oxidized. fishersci.at For this compound, such a model would weigh the reactivity of the allylic C-H bonds versus other positions on the alkyl chain. The model would consider steric, electronic, and stereoelectronic factors to predict the most likely site of oxidation. fishersci.at

Furthermore, in reactions like hydrogenation, the selectivity between saturating the C=C double bond to form 6-methylheptane or other potential side reactions can be modeled. fishersci.se Studies on the hydrogenation of structurally similar compounds, such as 6-methyl-5-hepten-2-one (B42903), show that the choice of catalyst (e.g., nano-nickel modified with tin) can dramatically shift the selectivity from C=C bond saturation to C=O bond hydrogenation. easychem.org Predictive models based on density functional theory (DFT) can elucidate the electronic and steric effects that govern this catalyst-tuned selectivity. easychem.org

Theoretical Insights into Catalytic Processes and Reaction Mechanisms

Theoretical studies, often employing DFT calculations, provide profound insights into the complex mechanisms of catalytic reactions involving alkenes like this compound. wikipedia.org These investigations map out potential energy surfaces, identify transition states, and clarify the roles of catalysts, intermediates, and reaction conditions.

One of the most important industrial processes for alkenes is catalytic cracking, which breaks down larger hydrocarbons into more valuable smaller ones like ethylene (B1197577) and propylene (B89431). wikipedia.org Theoretical studies on the cracking of 1-heptene over ZSM-5 zeolite catalysts reveal a complex reaction network involving unimolecular cracking, hydrogen transfer, and aromatization. wikipedia.org The acid strength of the catalyst is shown to be a critical factor controlling the reaction pathways. Strong acid sites favor pathways that produce more ethylene, while weaker acid sites lead to higher propylene yields. wikipedia.org These insights are directly applicable to the cracking of this compound, where the branching would further influence carbenium ion stability and subsequent cracking patterns.

Hydroformylation is another key catalytic process where an alkene reacts with carbon monoxide and hydrogen to form aldehydes. Theoretical studies on this reaction, often catalyzed by cobalt or rhodium complexes, have detailed the elementary steps of the mechanism, including ligand dissociation, olefin coordination, insertion, and elimination. fishersci.co.uk For an unsymmetrical alkene like this compound, a major focus of theoretical work is to understand the origin of regioselectivity—the preference for forming a linear versus a branched aldehyde. The steric bulk of the methyl group in this compound would be a key factor influencing its coordination to the metal center and the subsequent migratory insertion step, which ultimately determines the product ratio.

Finally, theoretical investigations have shed light on cyclization reactions. For instance, the Diels-Alder reaction between propylene and butadiene to form methylcyclohexene has been shown to be a favored pathway in the methanol-to-hydrocarbons (MTH) process. brainly.in This provides a theoretical basis for how acyclic olefins can be converted into cyclic and eventually aromatic compounds, a process relevant to the potential transformations of this compound under similar catalytic conditions. brainly.in

| Reaction Type | Model Compound(s) | Catalyst System | Key Theoretical Insight | Reference |

|---|---|---|---|---|

| Catalytic Cracking | 1-Heptene | ZSM-5 Zeolite | Catalyst acid strength controls the reaction pathway, influencing the ratio of ethylene to propylene products. | wikipedia.org |

| Hydroisomerization/Hydroaromatization | 1-Hexene (B165129), FCC Gasoline | Ni₂P/SAPO-11 | Bifunctional catalysts can achieve high conversion and selectivity towards branched isomers. | fishersci.pt |

| C-H Alkylation | 1-Heptene, 2-methylbenzylamine | Rh₂(OAc)₄ | DFT calculations reveal that additives can steer selectivity by stabilizing the transition state for either the linear or branched product. | wikipedia.org |

| Hydroformylation | Generic Alkenes | HCo(CO)₄, HRh(CO)(PPh₃)₃ | Mechanism involves ligand dissociation, olefin coordination, and insertion steps, with catalyst structure controlling regioselectivity. | fishersci.co.uk |

| Radical Addition | trans-3-Hexene | (Me)₃CO• Radical | Potential energy surface analysis identified abstraction-addition as the major reaction channel. | guidetopharmacology.org |

| Methanol-to-Hydrocarbons (MTH) | Propylene, Butadiene | Zeolite | Diels-Alder reaction is a favored pathway for the formation of cyclic hydrocarbons (methylcyclohexene) from light olefins. | brainly.in |

Polymerization Research and Advanced Materials Development with 6 Methyl 1 Heptene

Homopolymerization Studies of 6-Methyl-1-heptene

The homopolymerization of this compound involves the creation of a polymer chain consisting solely of repeating this compound units. This process is of interest for understanding the fundamental polymerization behavior of this branched monomer and for producing poly(this compound), a material with specific thermal and mechanical properties.

Catalyst Systems for Controlled Polymerization

The choice of catalyst is crucial for controlling the polymerization of this compound. Metallocene catalysts, when activated with an aluminoxane such as methylaluminoxane (B55162) (MAO), are frequently employed. tripod.com These single-site catalysts offer a high degree of control over the polymer's molecular weight and molecular weight distribution. acs.org For instance, certain ansa-metallocene catalysts, which have a bridged ligand structure, have demonstrated the ability to produce high molecular weight polymers. acs.orggoogle.com

Ziegler-Natta catalysts are another class of catalysts used for olefin polymerization. google.com However, traditional heterogeneous Ziegler-Natta catalysts can be less effective for copolymerizing ethylene (B1197577) with bulky alpha-olefins like 4-methyl-1-pentene, often resulting in lower comonomer incorporation and lower polymer molecular weights. acs.org The development of more sophisticated catalyst systems, including supported metallocene catalysts, aims to overcome these limitations and enhance polymerization activity and control. google.com

Cationic polymerization mechanisms have also been noted for this compound, particularly in the context of isomerization polymerization. The specific catalyst and conditions can dictate the reaction pathway and the resulting polymer structure.

Regioselectivity and Stereoselectivity in Polymer Chain Growth

Regioselectivity and stereoselectivity are critical aspects of polymerization that determine the microstructure of the polymer chain and, consequently, its properties. Regioselectivity refers to the orientation of the monomer unit as it adds to the growing polymer chain. khanacademy.org In the case of 1-olefins, this typically involves either 1,2-insertion (the most common) or 2,1-insertion. The ligand environment of the catalyst can significantly influence the regiospecificity of monomer insertion. acs.org

Stereoselectivity pertains to the spatial arrangement of the side chains along the polymer backbone, leading to different tacticities (isotactic, syndiotactic, or atactic). khanacademy.orgacs.org For example, certain molybdenum-imidoalkylidene N-heterocyclic carbene initiators have shown high stereoselectivity in the cyclopolymerization of diynes, producing all-trans polyenes with high syndioselectivity. researchgate.net While this is a different polymerization type, it highlights the role of catalyst design in achieving stereocontrol. The synthesis of stereoregular polymers from this compound would similarly depend on the use of catalysts capable of directing the stereochemistry of each monomer addition. google.comresearchgate.net

Copolymerization of this compound with Alpha-Olefins

Copolymerization of this compound with other alpha-olefins, most notably ethylene, is a key strategy for creating polymers with a broad range of properties. The incorporation of the bulky, branched this compound unit into a polymer chain, such as polyethylene (B3416737), can significantly modify its characteristics.

Integration as a Comonomer in Polyethylene Production (e.g., Multimodal Polyethylene)

This compound can be used as a comonomer in the production of linear low-density polyethylene (LLDPE). core.ac.uk The incorporation of alpha-olefin comonomers introduces short-chain branches into the linear polyethylene backbone, which disrupts the crystalline structure, leading to lower density and modified mechanical properties. google.com

The properties of ethylene copolymers are influenced by the type and amount of the comonomer. For instance, copolymers of ethylene with higher alpha-olefins like 1-octene (B94956) are known for their excellent physical properties. google.com It has been suggested that ethylene/1-heptene (B165124) copolymers may exhibit properties very similar to those of ethylene/1-octene copolymers, making 1-heptene and its derivatives like this compound viable alternatives. core.ac.uk

The use of specific catalysts, such as certain titanium-magnesium catalysts or metallocene catalysts, is essential for efficient copolymerization of ethylene with bulkier alpha-olefins. acs.orgmdpi.com These catalysts can facilitate high comonomer incorporation and produce copolymers with a uniform comonomer distribution, which is crucial for achieving desired material properties. acs.org

Synthesis and Characterization of Copolymers Incorporating this compound Units

The synthesis of copolymers containing this compound units is typically carried out in a reactor under controlled temperature and pressure, using a suitable catalyst system. The reaction medium is often an inert hydrocarbon solvent. google.com Following polymerization, the resulting copolymer is purified to remove residual monomers and catalyst. scielo.br

Characterization of these copolymers is essential to understand their structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the copolymer composition, including the mole percent of each monomer incorporated into the polymer chain. acs.orgrsc.org Gel Permeation Chromatography (GPC) provides information on the molecular weight and molecular weight distribution of the polymer. mdpi.com Thermal properties, such as melting temperature and crystallinity, are often analyzed using Differential Scanning Calorimetry (DSC). mdpi.commdpi.com

Stereoregular Polymer Synthesis

The synthesis of stereoregular polymers, where the repeating units have a specific and ordered spatial arrangement, is a significant goal in polymer science as it allows for precise control over material properties. This can be achieved through stereoselective polymerization, where the catalyst directs the orientation of each incoming monomer unit. acs.org

While specific studies on the stereoregular synthesis of poly(this compound) are not extensively detailed in the provided context, the principles can be inferred from related polymerizations. For instance, stereoregular polyolefins can be synthesized through the stereospecific polymerization of corresponding monomers or by the hydrogenation of stereoregular polydienes. google.commdpi.com

Conformational Analysis of Poly(this compound) and its Isomers using Rotational Isomeric State Approximation

Structure-Property Relationships in this compound Polymers

The structure of the alpha-olefin monomer plays a critical role in determining the microstructure and resulting properties of the final polymer. wiley-vch.de In copolymers, the reactivity of alpha-olefins generally decreases as the length and branching of the alkyl side group increase, an effect attributed to steric hindrance around the double bond. wiley-vch.de

For a monomer like this compound, its branched structure significantly influences the polymer's characteristics when copolymerized, for example, with ethylene. Compared to linear alpha-olefins, branched comonomers can lead to polymers with substantially lower densities and different crystalline structures. researchgate.net The presence of the methyl branch on the hexyl side chain of this compound can disrupt crystal packing more effectively than a linear side chain of similar carbon number. This leads to a lower degree of crystallinity and density. scholars.direct The specific branching pattern also affects the type of crystal lattice that forms. For instance, studies on propylene (B89431)/1-hexene (B165129) copolymers show that at high comonomer content, a new crystal structure can form that is capable of incorporating the hexene units, whereas at low content, the comonomer is excluded from the polypropylene (B1209903) crystal lattice. acs.org

The mechanical properties are also strongly affected. A decrease in crystallinity typically results in lower stiffness and hardness but can lead to increased flexibility and impact strength. researchgate.net Studies on ethylene copolymers with various linear and branched alpha-olefins have shown that branched comonomers can yield polymers with significantly higher impact strength, even at low incorporation levels. researchgate.net The glass transition temperature (Tg), which relates to the mobility of the amorphous portion of the polymer, is also influenced by the side-chain structure. The flexible hexyl group of this compound would be expected to impart a low Tg to its copolymers, enhancing their performance at low temperatures.

Below is a table summarizing the expected trends in properties for an ethylene/6-methyl-1-heptene copolymer compared to linear low-density polyethylene (LLDPE) made with a linear alpha-olefin like 1-octene.

| Property | Ethylene/1-Octene Copolymer (LLDPE) | Ethylene/6-Methyl-1-heptene Copolymer | Rationale for Difference |

| Density | Lower than HDPE | Potentially lower than 1-octene LLDPE | The branched side chain of this compound causes more disruption to crystalline packing. researchgate.net |

| Crystallinity | Reduced compared to HDPE | Potentially lower than 1-octene LLDPE | Increased steric hindrance from the branched side chain disrupts lamellar crystal formation. acs.org |

| Melting Point (Tm) | Decreases with comonomer content | Decreases, potentially more sharply | Less perfect, thinner crystals form due to branching, which melt at lower temperatures. acs.org |

| Impact Strength | Good | Expected to be very good or higher | Branched alpha-olefins are known to significantly improve impact strength in copolymers. researchgate.net |

| Stiffness | Lower than HDPE | Potentially lower than 1-octene LLDPE | Lower crystallinity generally leads to reduced stiffness and a lower modulus. |

Mechanistic Organic Chemistry Studies of 6 Methyl 1 Heptene Reactivity

Investigations into Alkene Functionalization Mechanisms

The reactivity of 6-methyl-1-heptene, an unsaturated aliphatic hydrocarbon, is centered around its terminal double bond, making it a subject of interest in mechanistic organic chemistry. This section explores the functionalization of this alkene, with a particular focus on the elucidation of intermediate species through radical clock experiments.

Radical clock experiments serve as a powerful tool for investigating reaction mechanisms by using the predictable rearrangement of a radical to time the rate of another reaction. In the context of alkene functionalization, substrates like 6-bromo-1-hexene (B1265582) are often employed. The 5-hexenyl radical, generated from 6-bromo-1-hexene, undergoes a well-characterized cyclization to form a cyclopentylmethyl radical. d-nb.infouni.lunih.gov The rate of this cyclization is known, acting as a "clock" to probe the lifetime of the initial radical intermediate. If a reaction with the initial radical is faster than the cyclization, the un-cyclized product will dominate. Conversely, if the cyclization is faster, the cyclized product will be the major product.

While direct radical clock experiments specifically utilizing this compound are not extensively detailed in the provided search results, the principles can be applied to its reactions. For instance, in a hypothetical radical addition to this compound, a primary radical would be formed at the C2 position. This radical could then be trapped by a reagent or undergo intramolecular cyclization. The presence and ratio of cyclized versus non-cyclized products would provide insight into the reaction kinetics and the nature of the intermediates.

Studies on similar systems, such as the Minisci-type C-H functionalization of heteroarenes, have utilized 6-bromo-1-hexene as a radical clock. chemrxiv.orgresearchgate.net In these reactions, the formation of a cyclopentane (B165970) ring-containing product confirms the generation of a carbon-centered radical that undergoes 5-exo-trig cyclization. chemrxiv.org This methodology could be extended to investigate radical reactions involving this compound to understand the behavior of the corresponding heptenyl radical.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is influenced by its chiral center at the C6 position. Any reaction that creates a new stereocenter can potentially lead to diastereomers, and the stereochemical outcome will depend on the reaction mechanism and the influence of the existing stereocenter.

For example, in an epoxidation reaction of this compound, the approach of the oxidizing agent to the double bond can be influenced by the steric bulk of the isobutyl group at the chiral center. This could lead to a preferential formation of one diastereomer over the other. The degree of stereoselectivity would depend on the size of the reagent and the reaction conditions.